2-Chloro phenyl pyrimidine

Nucleophilic aromatic substitution ANRORC mechanism Halogen leaving-group comparison

2-Chloro phenyl pyrimidine refers to a class of halogenated phenylpyrimidines—primarily 2-chloro-4-phenylpyrimidine (CAS 13036-50-5) and 2-chloro-5-phenylpyrimidine (CAS 22536-62-5)—in which a chlorine atom at the pyrimidine C2 position serves as a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions. Both regioisomers are white to off-white crystalline solids (mp 86–94 °C) with molecular formula C₁₀H₇ClN₂ and molecular weight 190.63 g mol⁻¹.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
Cat. No. B8517486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro phenyl pyrimidine
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC=N2)Cl
InChIInChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H
InChIKeyJOLXIPMUKIGMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro Phenyl Pyrimidine – Compound Class, Reactivity Profile & Baseline Procurement Context


2-Chloro phenyl pyrimidine refers to a class of halogenated phenylpyrimidines—primarily 2-chloro-4-phenylpyrimidine (CAS 13036-50-5) and 2-chloro-5-phenylpyrimidine (CAS 22536-62-5)—in which a chlorine atom at the pyrimidine C2 position serves as a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions . Both regioisomers are white to off-white crystalline solids (mp 86–94 °C) with molecular formula C₁₀H₇ClN₂ and molecular weight 190.63 g mol⁻¹ . These compounds function primarily as synthetic intermediates in medicinal chemistry, agrochemical, and materials science programs, where the C2 chlorine provides a balance of sufficient leaving-group mobility for further elaboration while offering superior stability and cost-efficiency relative to corresponding bromo- or iodo-substituted pyrimidines . The phenyl substituent at the 4- or 5-position imparts distinct electronic and steric properties that directly influence both synthetic accessibility and downstream biological activity of derived products.

Why Generic Substitution Fails for 2-Chloro Phenyl Pyrimidine – The Halogen Identity & Regioisomer Problem


In-class compounds such as 2-bromo-4-phenylpyrimidine, 2-fluoro-4-phenylpyrimidine, or the 5-phenyl regioisomer cannot be freely interchanged for 2-chloro-4-phenylpyrimidine because the identity of the halogen at C2 and the position of the phenyl substituent dictate both the dominant reaction mechanism and the achievable synthetic yield. In amination reactions with potassium amide in liquid ammonia, the four 2-halogeno-4-phenylpyrimidines (X = F, Cl, Br, I) proceed through an SN(ANRORC) mechanism to differing extents: 82% (F), 88% (Cl), 88% (Br), and 73% (I), demonstrating that chlorine matches bromine in mechanistic fidelity while outperforming fluorine and iodine . In aminolysis, bromopyrimidine is approximately three-fold more reactive than chloropyrimidine—a difference that can compromise reaction control at scale . Moreover, regioisomer selection dramatically impacts supply chain economics: Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid delivers 2-chloro-5-phenylpyrimidine in ~94% yield, whereas the analogous 4-phenyl isomer from 2,4-dichloropyrimidine proceeds in only 47% yield under comparable conditions . These quantifiable differences in mechanistic pathway, reaction rate, and synthetic efficiency establish that compound selection must be evidence-based.

Quantitative Evidence Guide: 2-Chloro Phenyl Pyrimidine Differentiation Data


SN(ANRORC) Mechanism Fidelity: 2-Chloro Matches 2-Bromo-4-phenylpyrimidine While Outperforming 2-Fluoro and 2-Iodo Analogs

In a systematic study of 2-X-4-phenylpyrimidines (X = F, Cl, Br, I) reacted with potassium amide in liquid ammonia at −75 °C, the proportion of product formed via the SN(ANRORC) mechanism was quantified by ¹⁵N-labeling . The 2-chloro derivative proceeded 88% via SN(ANRORC), identical to the 2-bromo analog (88%), while the 2-fluoro analog gave only 82% and the 2-iodo analog gave 73%. This demonstrates that the 2-chloro substituent provides mechanistic fidelity equivalent to the more expensive and reactive bromo analog, with superior performance over fluoro and iodo alternatives.

Nucleophilic aromatic substitution ANRORC mechanism Halogen leaving-group comparison Pyrimidine amination

Suzuki Coupling Yield: 2-Chloro-5-phenylpyrimidine Achieves 94% Yield vs 47% for 2-Chloro-4-phenylpyrimidine

The two regioisomers of 2-chloro phenyl pyrimidine are accessed via different synthetic routes with dramatically different yields . The 5-phenyl isomer is synthesized by Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid, achieving approximately 94% isolated yield. In contrast, the 4-phenyl isomer prepared from 2,4-dichloropyrimidine and phenylboronic acid under Pd(PPh₃)₄ catalysis (acetonitrile/water, Na₂CO₃, 90 °C, 18 h) yields only 47% of the desired product after chromatographic purification. This two-fold difference in synthetic efficiency has direct consequences for cost of goods at scale.

Suzuki-Miyaura cross-coupling Regioselective synthesis Yield optimization Pyrimidine arylation

Suzuki Coupling Substrate Preference: Chloropyrimidines Are Preferable Over Iodo-, Bromo-, and Fluoropyrimidines

In a foundational study on the Suzuki coupling of halogenated pyrimidines, Schomaker and Delia (2001) demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines for the preparation of mono-, di-, and triphenylpyrimidines . This finding counters the typical oxidative addition reactivity order (I > Br > Cl) observed for benzene-based aryl halides and reflects the unique electronic character of the electron-deficient pyrimidine ring. The preference for chloro substrates over bromo and iodo means that 2-chloro phenyl pyrimidine is the halogenation state of choice for downstream Suzuki diversification—offering optimal coupling efficiency without the cost, light-sensitivity, and handling challenges associated with iodo- and bromo-pyrimidine analogs.

Cross-coupling Halogen reactivity order Suzuki-Miyaura Arylpyrimidine synthesis

Aminolysis Rate Control: 2-Chloropyrimidine Is Only ~3-Fold Less Reactive Than 2-Bromopyrimidine

Arantz and Brown (1971) reported times of half-completion (t₁/₂ values) for aminolysis of 2-halogenopyrimidines with isopentylamine and 1,4-dimethylpentylamine . Within each structural group, the bromopyrimidine was the most reactive and the chloropyrimidine the least reactive; however, the greatest difference in rate between chloro and bromo analogs was only approximately three-fold. This narrow reactivity gap means that 2-chloro phenyl pyrimidine can serve as a more controllable electrophile than its bromo counterpart, offering sufficient reactivity for efficient derivatization without the risk of runaway exotherms or competing side reactions that can accompany the more reactive bromo substrates in large-scale amination processes.

Aminolysis kinetics Halogen reactivity Half-completion time Reaction control

Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine Favors C4-Position, Enabling Selective Access to 2-Chloro-4-phenylpyrimidine

A 2021 study on microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids demonstrated that under optimized conditions (Pd(PPh₃)₄, 0.5 mol%, 15 min microwave irradiation), the C4 position reacts preferentially over the C2 chlorine . This intrinsic regioselectivity allows for the direct, one-step preparation of 2-chloro-4-arylpyrimidines—including 2-chloro-4-phenylpyrimidine—without requiring protection/deprotection strategies. The corresponding 2-chloro-5-phenylpyrimidine cannot be accessed from the same inexpensive 2,4-dichloropyrimidine precursor, instead requiring the less common 5-bromo-2-chloropyrimidine starting material. This regiochemical distinction defines which isomer is synthetically accessible from which commercially available building block and directly impacts route scouting decisions.

Regioselectivity Microwave-assisted Suzuki coupling 2,4-Dichloropyrimidine C4 vs C2 selectivity

Physical Property Differentiation: Melting Point Differences Between 4-Phenyl and 5-Phenyl Regioisomers Impact Purification Strategy

2-Chloro-4-phenylpyrimidine exhibits a melting point of 86–87 °C , while its 5-phenyl regioisomer melts at 92–94 °C . This 6–7 °C difference, though modest, is analytically significant: it enables unambiguous identity confirmation of the regioisomer by simple melting point determination and can inform recrystallization solvent selection during purification. For procurement specifications, the melting point serves as a rapid, low-cost identity test to distinguish between the two isomers and to assess batch-to-batch purity without requiring advanced spectroscopic equipment.

Melting point Crystallization Purification Regioisomer identification

Best Research & Industrial Application Scenarios for 2-Chloro Phenyl Pyrimidine


Medicinal Chemistry: Late-Stage Diversification via Nucleophilic Aromatic Substitution at C2

The 88% SN(ANRORC) mechanistic fidelity of the 2-chloro substituent—matching 2-bromo while exceeding 2-fluoro (82%) and 2-iodo (73%)—makes 2-chloro-4-phenylpyrimidine the preferred scaffold for medicinal chemistry programs that rely on amination or alkoxylation at the C2 position to generate focused libraries of kinase inhibitors, GPCR modulators, or anti-inflammatory agents . Researchers can confidently execute C2 displacement reactions knowing the mechanistic pathway is well-characterized and reproducible, unlike the iodo analog where competing reaction channels reduce product yield by ~15 percentage points.

Chemical Process Development: Cost-Optimized Synthesis of 5-Arylpyrimidine Building Blocks

When synthetic route economics are paramount, 2-chloro-5-phenylpyrimidine is the regioisomer of choice: the Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid proceeds in ~94% yield, compared to only 47% for the corresponding 4-phenyl isomer . For kilogram-scale production of intermediates destined for antifungal or antiparasitic drug candidates, this two-fold yield advantage translates into substantially lower cost of goods, reduced solvent waste, and fewer chromatographic purification steps.

Suzuki Coupling-Based Library Synthesis: Leveraging Chloropyrimidine Preference Over Bromo/Iodo Analogs

Because chloropyrimidine substrates are empirically preferred over bromo-, iodo-, and fluoropyrimidines in Suzuki-Miyaura cross-coupling for pyrimidine arylation, 2-chloro phenyl pyrimidine is the logical core scaffold for high-throughput parallel synthesis efforts targeting diversified biarylpyrimidine libraries . Procurement teams supporting these programs should stock the 2-chloro derivative rather than the seemingly more reactive 2-bromo analog, as the latter offers no coupling advantage and introduces higher cost and greater light-sensitivity.

Quality Control & Analytical Release: Rapid Regioisomer Identification by Melting Point

The 6–7 °C melting point difference between 2-chloro-4-phenylpyrimidine (86–87 °C) and 2-chloro-5-phenylpyrimidine (92–94 °C) enables QC departments to implement a simple, low-cost identity test for incoming material release without reliance on NMR or HPLC . This is particularly valuable for CROs and CDMOs receiving multi-kilogram shipments where rapid, instrument-light confirmation of regioisomer identity prevents costly downstream synthesis errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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